molecular formula C12H11IN2O B6626499 N-(cyanomethyl)-1-(4-iodophenyl)cyclopropane-1-carboxamide

N-(cyanomethyl)-1-(4-iodophenyl)cyclopropane-1-carboxamide

Cat. No. B6626499
M. Wt: 326.13 g/mol
InChI Key: JXJPCXLXLAFONA-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-1-(4-iodophenyl)cyclopropane-1-carboxamide is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a potent inhibitor of certain enzymes and has been investigated for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-1-(4-iodophenyl)cyclopropane-1-carboxamide involves the inhibition of FAAH and MAGL enzymes. This leads to an increase in the levels of endocannabinoids, such as anandamide and 2-arachidonoylglycerol (2-AG), which can bind to cannabinoid receptors in the body. This activation of cannabinoid receptors can result in various physiological effects, including pain relief, anti-inflammatory effects, and mood regulation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(cyanomethyl)-1-(4-iodophenyl)cyclopropane-1-carboxamide are primarily related to its inhibition of FAAH and MAGL enzymes. This results in an increase in the levels of endocannabinoids, which can activate cannabinoid receptors in the body. These receptors are present in various tissues and organs, including the brain, immune system, and peripheral tissues. The activation of these receptors can result in various physiological effects, including pain relief, anti-inflammatory effects, and mood regulation.

Advantages and Limitations for Lab Experiments

N-(cyanomethyl)-1-(4-iodophenyl)cyclopropane-1-carboxamide has several advantages for lab experiments. It is a potent inhibitor of FAAH and MAGL enzymes, which makes it a useful tool for studying the endocannabinoid system. It has also been found to be relatively stable and easy to handle in laboratory settings.
However, there are also some limitations to the use of this compound in lab experiments. It has been found to have some off-target effects, which can complicate the interpretation of experimental results. Additionally, the high potency of this compound can make it difficult to determine the optimal concentration for use in experiments.

Future Directions

There are several future directions for the study of N-(cyanomethyl)-1-(4-iodophenyl)cyclopropane-1-carboxamide. One area of research could be the development of more specific inhibitors of FAAH and MAGL enzymes, which could help to minimize off-target effects. Another area of research could be the investigation of the therapeutic potential of this compound in various diseases, such as chronic pain, inflammation, and mood disorders. Additionally, further studies could be conducted to elucidate the precise mechanisms of action of this compound and its effects on the endocannabinoid system.

Synthesis Methods

The synthesis of N-(cyanomethyl)-1-(4-iodophenyl)cyclopropane-1-carboxamide involves the reaction of 4-iodobenzyl cyanide with cyclopropanecarboxylic acid in the presence of a catalyst. The resulting product is a white crystalline solid with a high degree of purity.

Scientific Research Applications

N-(cyanomethyl)-1-(4-iodophenyl)cyclopropane-1-carboxamide has been investigated for its potential therapeutic applications in various diseases. It has been found to be a potent inhibitor of certain enzymes, such as fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). These enzymes are involved in the regulation of endocannabinoid signaling, which plays a crucial role in various physiological processes, including pain sensation, inflammation, and mood regulation.

properties

IUPAC Name

N-(cyanomethyl)-1-(4-iodophenyl)cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11IN2O/c13-10-3-1-9(2-4-10)12(5-6-12)11(16)15-8-7-14/h1-4H,5-6,8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXJPCXLXLAFONA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=C(C=C2)I)C(=O)NCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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